![molecular formula C16H10FNO3 B2836432 N-(4-fluorophenyl)-2-oxochromene-3-carboxamide CAS No. 216985-29-4](/img/structure/B2836432.png)
N-(4-fluorophenyl)-2-oxochromene-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2-oxochromene-3-carboxamide, also known as FPhOC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Application : Researchers have modified EP thermosets by incorporating benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) . These modified thermosets exhibit improved flame retardancy, achieving a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO scavenges free radicals during combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration .
- Application : Derivatives of N-(4-fluorophenyl)piperidin-4-amine have been synthesized and screened for their antimicrobial activities. These compounds hold promise as potential antimicrobial agents.
- Application : Researchers have used 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole in docking studies. Validating docking protocols using known ligands aids drug discovery and design .
- Application : Hydrazinecarboxamide, N-(4-fluorophenyl) (FMH) is employed in mitochondrial dysfunction studies. It helps investigate respiration, reactive oxygen species, and metabolic pathways in bacteria.
- Application : Researchers have used 1-[(1S)-(4-fluorophenyl)-((1’S)-1-naphthyl)ethyl]triflate in organic synthesis. Triflation reactions are crucial for introducing leaving groups in palladium-catalyzed cross-coupling reactions .
Flame Retardant Epoxy Resins
Antimicrobial Agents
Molecular Docking Studies
Mitochondrial Dysfunction Studies
Triflation Reactions in Organic Synthesis
These diverse applications highlight the versatility and potential impact of this compound in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study. 🌟
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer drugs .
Mode of Action
These interactions can lead to the inhibition of the target enzyme, thereby affecting the cell cycle .
Biochemical Pathways
Inhibition of this enzyme could lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is crucial for its efficacy as a drug.
Result of Action
This would prevent the proliferation of cells, which could be particularly beneficial in the context of cancer treatment .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFKAVYIKTFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide |
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